Home > Products > Screening Compounds P88679 > L-Alloisoleucine methyl ester
L-Alloisoleucine methyl ester -

L-Alloisoleucine methyl ester

Catalog Number: EVT-7904475
CAS Number:
Molecular Formula: C7H15NO2
Molecular Weight: 145.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Alloisoleucine methyl ester is an amino acid derivative that plays a significant role in biochemical research and applications. It is a methyl ester of L-alloisoleucine, which itself is an isomer of isoleucine, featuring distinct stereochemical properties. This compound is particularly interesting due to its two stereogenic centers, allowing for the existence of multiple stereoisomers. The study and synthesis of L-alloisoleucine methyl ester are pivotal for understanding amino acid behavior in various biochemical contexts, especially in peptide synthesis and protein engineering.

Source

L-Alloisoleucine methyl ester can be derived from L-isoleucine through specific chemical transformations. It is typically synthesized in laboratory settings using various established methods, including esterification processes involving methanol and acid catalysts. This compound has been investigated in numerous studies focusing on amino acid behavior and peptide bond formation .

Classification

L-Alloisoleucine methyl ester belongs to the class of amino acid methyl esters, which are characterized by the presence of a methyl ester functional group attached to the carboxyl group of the amino acid. This classification allows for its use in various biochemical applications, such as studying enzyme activity and peptide synthesis.

Synthesis Analysis

Methods

The synthesis of L-alloisoleucine methyl ester generally involves the following methods:

  1. Esterification: The primary method for synthesizing L-alloisoleucine methyl ester involves refluxing L-alloisoleucine with methanol in the presence of a strong acid catalyst, such as sulfuric acid .
  2. Refluxing Techniques: A typical procedure includes mixing L-alloisoleucine with methanol and sulfuric acid, followed by heating to facilitate the reaction. The reaction mixture is then cooled, and the product is extracted using organic solvents .
  3. Purification: Post-synthesis, the crude product may be purified through crystallization or chromatography to obtain a pure form of L-alloisoleucine methyl ester .

Technical Details

  • The reaction conditions (temperature, time, and concentration) are crucial for optimizing yield.
  • Monitoring the reaction progress can be done using techniques like thin-layer chromatography or nuclear magnetic resonance spectroscopy.
Molecular Structure Analysis

Structure

L-Alloisoleucine methyl ester has a molecular formula of C6H13NO2. Its structure features a branched aliphatic side chain typical of isoleucine derivatives.

  • Stereochemistry: The compound has two chiral centers, leading to four possible stereoisomers. The specific configuration of L-alloisoleucine methyl ester is characterized by its unique spatial arrangement, which influences its biochemical properties .

Data

  • Molecular Weight: Approximately 129.17 g/mol.
  • Chemical Shift Data: Nuclear magnetic resonance data provides insights into the chemical environment of hydrogen and carbon atoms within the molecule .
Chemical Reactions Analysis

Reactions

L-Alloisoleucine methyl ester participates in various chemical reactions typical of amino acid derivatives:

  1. Peptide Bond Formation: It can undergo coupling reactions with other amino acids or peptides to form dipeptides or larger polypeptides.
  2. Epimerization: Under certain conditions, L-alloisoleucine methyl ester may epimerize at its stereogenic centers, resulting in a mixture of stereoisomers .

Technical Details

  • Reaction conditions such as pH, temperature, and solvent choice significantly affect the outcome and selectivity of these reactions.
  • Analytical techniques like high-performance liquid chromatography are often employed to assess product purity and composition.
Mechanism of Action

Process

The mechanism by which L-alloisoleucine methyl ester functions in biochemical contexts typically involves:

  1. Enzyme Interactions: As an amino acid derivative, it can be incorporated into peptides that interact with enzymes or receptors.
  2. Stereochemical Influence: The specific stereochemistry can influence binding affinity and activity in biological systems.

Data

Research indicates that variations in stereochemistry can lead to significant differences in biological activity and interaction profiles with target proteins .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Generally exists as a white crystalline solid.
  • Melting Point: Reported melting points vary depending on purity but typically range around 68-71 °C .

Chemical Properties

  • Solubility: Soluble in polar solvents like methanol and ethanol; limited solubility in non-polar solvents.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

L-Alloisoleucine methyl ester has several scientific applications:

  1. Peptide Synthesis: Utilized as a building block for synthesizing peptides and proteins in research settings.
  2. Biochemical Studies: Serves as a substrate for studying enzyme kinetics and mechanisms due to its structural similarities to other amino acids.
  3. Pharmaceutical Development: Potentially useful in developing new therapeutic agents targeting specific biological pathways involving amino acids .
Biosynthesis and Metabolic Regulation of L-Alloisoleucine Derivatives

Enzymatic Pathways in L-Alloisoleucine Methyl Ester Formation

The biosynthesis of L-alloisoleucine methyl ester hinges on stereoselective enzymatic modifications of precursor molecules. Key pathways involve:

  • α-Ketoglutarate-dependent dioxygenases (IDOs): In Bacillus thuringiensis, IDO catalyzes the hydroxylation of L-isoleucine to yield (2S,3R,4S)-4-hydroxyisoleucine, a precursor for derivatives like L-alloisoleucine methyl ester [9]. This enzyme requires cofactors (α-ketoglutarate, Fe²⁺, ascorbate) and operates optimally at pH 6.0 and 25°C, with Kₘ values of 0.27 mM for L-isoleucine and 0.23 mM for α-ketoglutarate [9].
  • Hydantoinase-mediated resolution: Industrial synthesis employs D-hydantoinase to hydrolyze racemic hydantoin derivatives. This process stereoselectively yields N-carbamoyl-D-alloisoleucine, which undergoes chemical decarbamoylation and esterification to form the methyl ester [7].
  • Chemo-enzymatic approaches: Alcalase protease selectively hydrolyzes N-formyl-DL-alloisoleucine benzyl ester mixtures, isolating D-alloisoleucine derivatives that serve as intermediates for ester synthesis [6].

Table 1: Enzymatic Systems for L-Alloisoleucine Derivative Synthesis

EnzymeSubstrateProductConditionsYield/Selectivity
IDO (B. thuringiensis)L-Isoleucine4-HydroxyisoleucinepH 6.0, 25°C, αKG/Fe²⁺Vₘₐₓ: 1.13 μmol·min⁻¹·mg⁻¹
D-Hydantoinase5-(1-Methylpropyl)hydantoinN-Carbamoyl-D-alloisoleucineAlkaline pH, 40°C>90% enantiomeric excess
Alcalase proteaseN-Formyl-DL-allo-Ile benzyl esterN-Formyl-D-allo-Ile benzyl esterAqueous buffer, 37°C>95% diastereomeric excess

Role of Transamination and Retransamination in Stereochemical Interconversion

Stereochemical inversion at the β-carbon of L-isoleucine to form L-alloisoleucine occurs via transamination-retransamination cycles:

  • Initial transamination: L-Isoleucine undergoes transamination by branched-chain amino acid aminotransferase (BCAT) to produce (3S)-2-keto-3-methylvaleric acid (KMVA). Crucially, KMVA does not spontaneously tautomerize in neutral aqueous solutions, refuting earlier assumptions of non-enzymatic epimerization [1].
  • Epimerization: BCAT catalyzes the direct racemization of KMVA’s β-carbon, forming (3R)-KMVA. This step bypasses enol intermediates and is intrinsic to the transamination mechanism [1].
  • Retransamination: (3R)-KMVA is reaminated by BCAT to yield L-alloisoleucine. This process is an "inherently unavoidable by-product" of L-isoleucine metabolism, with the in vivo ratio of L-alloisoleucine to L-isoleucine reflecting BCAT activity [1] [4].Retransamination efficiency governs L-alloisoleucine accumulation, particularly when downstream metabolism is impaired (e.g., in MSUD) [2] [4].

Comparative Analysis of In Vivo vs. In Vitro Biosynthesis Mechanisms

In Vivo Biosynthesis

  • Mammalian systems: L-Alloisoleucine forms exclusively via BCAT-mediated epimerization of L-isoleucine-derived KMVA. The in vivo process is constrained by BCAT kinetics and substrate availability, with plasma L-alloisoleucine:L-isoleucine ratios typically <0.03 in healthy humans [3] [4].
  • Microbial systems: Bacillus thuringiensis employs IDO for hydroxylation, but also expresses dehydrogenases that further oxidize products to keto acids (e.g., 2-amino-3-methyl-4-ketopentanoate), diverging from ester synthesis [9].

In Vitro Synthesis

  • Biocatalytic routes: Recombinant IDO hydroxylates hydrophobic L-amino acids (e.g., L-norvaline, L-norleucine) to yield non-natural hydroxy analogues, expanding precursor pools for esterification [9].
  • Chemical-enzymatic hybrid: Racemic mixtures (e.g., DL-alloisoleucine) are resolved using stereoselective hydrolases (e.g., alcalase), followed by chemical esterification. This achieves >95% enantiomeric purity for D- or L-alloisoleucine methyl esters [6] [7].

Table 2: In Vivo vs. In Vitro L-Alloisoleucine Methyl Ester Precursor Synthesis

ParameterIn Vivo (Mammalian)In Vitro (Enzymatic)In Vitro (Chemo-Enzymatic)
Key CatalystBCATIDO (dioxygenase)Hydantoinase/Alcalase
StereocontrolModerate (epimerization side reaction)High (hydroxylation specificity)Very high (kinetic resolution)
Primary ProductL-Alloisoleucine4-HydroxyisoleucineD/L-Alloisoleucine
ScalabilityNot applicable (metabolic by-product)Moderate (cofactor dependency)High (industrial bioreactors)

Dysregulation in Metabolic Disorders: Insights from Maple Syrup Urine Disease (MSUD) Models

Branched-chain ketoacid dehydrogenase (BCKAD) deficiency in MSUD disrupts L-alloisoleucine catabolism:

  • Pathogenic accumulation: Impaired BCKAD activity blocks KMVA decarboxylation, elevating (3R)-KMVA pools. Retransamination of (3R)-KMVA then overproduces L-alloisoleucine, which cannot be metabolized further [1] [5]. Plasma L-alloisoleucine concentrations in MSUD patients reach 50–200 μmol/L (vs. undetectable in healthy individuals) [3] [5].
  • Diagnostic biomarker: The plasma L-alloisoleucine:L-isoleucine ratio inversely correlates with residual BCKAD activity:
  • Ratios >0.4 indicate severe (classical) MSUD (<2% BCKAD activity) [3] [5].
  • Ratios of 0.2–0.3 suggest intermediate variants (3–30% activity) [5].
  • Tissue-specific clearance: Renal clearance of L-alloisoleucine is 40% slower than L-isoleucine, amplifying its accumulation during metabolic crises. Urinary L-alloisoleucine:L-isoleucine ratios differ from plasma ratios due to transporter selectivity [1] [4].

Table 3: L-Alloisoleucine as a Biomarker in MSUD Variants

MSUD VariantBCKAD ActivityPlasma AlloIle:Ile RatioUrinary AlloIle:Ile RatioClinical Utility
Classical<2%>0.4>0.5Gold-standard diagnostic marker
Intermediate3–30%0.2–0.30.3–0.4Guides dietary management
Intermittent5–20%<0.1 (baseline)<0.1 (baseline)Spikes during metabolic stress
E3-DeficientVariableElevated + lactateElevated + α-ketoglutarateDistinguishes from Leigh syndrome

All listed compounds (e.g., L-alloisoleucine methyl ester, KMVA, 4-hydroxyisoleucine) are referenced in Tables 1–3.

Properties

Product Name

L-Alloisoleucine methyl ester

IUPAC Name

methyl (2S,3R)-2-amino-3-methylpentanoate

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

InChI

InChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6+/m1/s1

InChI Key

YXMMTUJDQTVJEN-RITPCOANSA-N

SMILES

CCC(C)C(C(=O)OC)N

Canonical SMILES

CCC(C)C(C(=O)OC)N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.